

# Physicochemical Properties of Sophoraflavanone I: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Sophoraflavanone I*

Cat. No.: *B15624020*

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## Abstract

**Sophoraflavanone I** is a complex prenylated flavonoid belonging to the diverse class of natural compounds found in the genus *Sophora*. While research on this specific molecule is emerging, its structural similarity to other well-studied sophoraflavanones, such as Sophoraflavanone G, suggests potential for significant biological activity. This technical guide provides a comprehensive overview of the currently available physicochemical data for **Sophoraflavanone I**. Due to the limited specific experimental data for **Sophoraflavanone I**, this guide also includes methodologies and data from closely related compounds to provide a predictive framework and guide future research. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## Physicochemical Characteristics

**Sophoraflavanone I** is a large and complex molecule, which is reflected in its physicochemical properties. The following tables summarize the available data for **Sophoraflavanone I**. It is important to note that experimental data such as melting point and specific solubility are not yet widely published.

### Table 1: General Physicochemical Properties of Sophoraflavanone I

Property	Value	Source
Molecular Formula	C <sub>39</sub> H <sub>38</sub> O <sub>9</sub>	[1]
Molecular Weight	650.72 g/mol	[1]
Appearance	Yellow powder	[1]
Purity	>98% (Commercially available)	
CAS Number	136997-69-8	[2]

### Table 2: Predicted Physicochemical Properties of Sophoraflavanone I

Note: The following data are predicted values from computational models and have not been experimentally verified.

Property	Predicted Value	Notes
Topological Polar Surface Area	157 Å <sup>2</sup>	Calculated based on chemical structure.
XLogP3	8.1	Indicates high lipophilicity and likely poor water solubility.
Hydrogen Bond Donors	6	
Hydrogen Bond Acceptors	9	

### Table 3: Solubility Profile of Sophoraflavanone I (Qualitative)

Due to the high lipophilicity suggested by its predicted XLogP3 value, **Sophoraflavanone I** is expected to have poor solubility in water and higher solubility in organic solvents.

Solvent	Expected Solubility	Rationale/Related Compounds
Water	Poor	Flavonoids are generally poorly soluble in water[3][4].
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for flavonoids in biological assays[4].
Ethanol	Sparingly Soluble to Soluble	Often used in the extraction of flavonoids from plant material[4].
Methanol	Sparingly Soluble to Soluble	Another common solvent for flavonoid extraction and analysis[4].
Chloroform	Likely Soluble	The non-polar nature of chloroform would likely solvate the large hydrophobic regions of the molecule.

## Spectral Data

Detailed spectral data for **Sophoraflavanone I** are not readily available in the public domain. The following sections outline the expected spectral characteristics based on the known structure of **Sophoraflavanone I** and data from analogous flavonoid compounds.

## UV-Vis Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (300–400 nm) and Band II (240–285 nm)[5]. Band I is associated with the cinnamoyl system (B-ring and the C-ring heterocyclic portion), while Band II corresponds to the benzoyl system (A-ring)[6]. For a flavanone like **Sophoraflavanone I**, the expected absorption maxima would be in the lower end of the Band I range.

Expected  $\lambda_{\text{max}}$  for **Sophoraflavanone I**:

- Band I: ~310 - 330 nm
- Band II: ~275 - 295 nm

## Infrared (IR) Spectroscopy

The IR spectrum of **Sophoraflavanone I** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for **Sophoraflavanone I**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3600-3200 (broad)	O-H (phenolic)	Stretching
3000-2850	C-H (aliphatic)	Stretching
~1650	C=O (ketone in C-ring)	Stretching
1600-1450	C=C (aromatic)	Stretching
1300-1000	C-O (ether, alcohol)	Stretching

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Sophoraflavanone I** would be complex due to the large number of protons and carbons in unique chemical environments. While specific assignments are not available, general regions for resonances can be predicted.

- <sup>1</sup>H NMR: Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm). The protons of the flavanone heterocyclic ring would show characteristic diastereotopic splitting patterns. The extensive aliphatic side chain would exhibit a series of complex multiplets in the upfield region (δ 1.0-5.0 ppm).
- <sup>13</sup>C NMR: Aromatic carbons would resonate between δ 100-165 ppm. The carbonyl carbon of the flavanone C-ring would be significantly downfield (δ > 180 ppm). The aliphatic carbons of the side chain would appear in the upfield region (δ 10-80 ppm).

## Mass Spectrometry (MS)

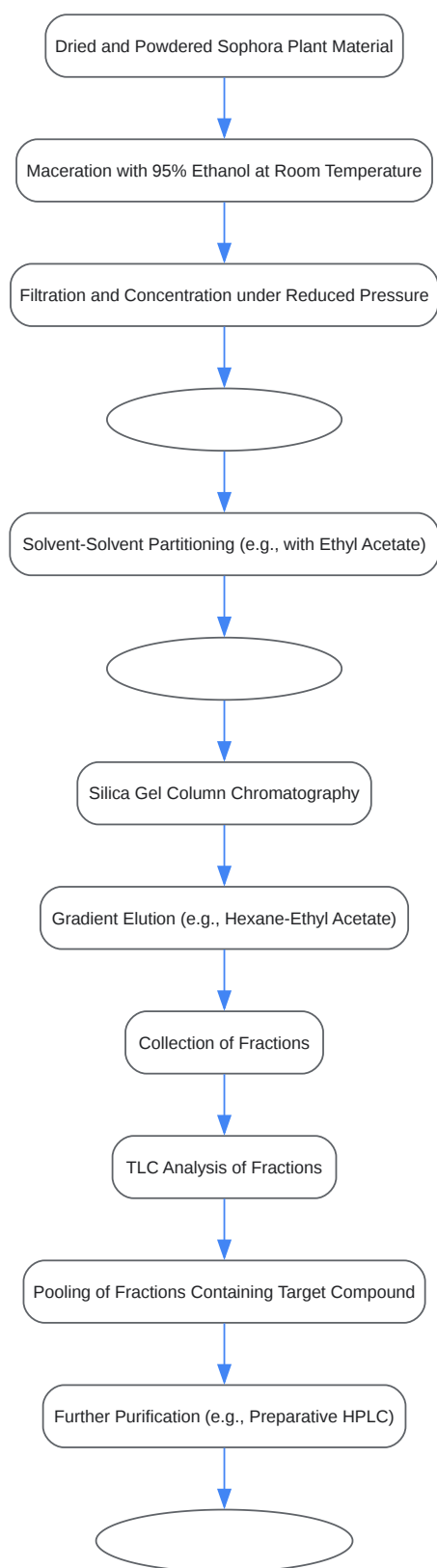
Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for the analysis of flavonoids. The mass spectrum of **Sophoraflavanone I** would be expected to show a prominent  $[M-H]^-$  ion at  $m/z$  649.24. Fragmentation patterns would likely involve cleavage of the prenyl side chain and retro-Diels-Alder fragmentation of the C-ring, which is characteristic of flavonoids.

## Experimental Protocols

As specific experimental protocols for **Sophoraflavanone I** are not available, the following sections provide generalized methodologies for the isolation and characterization of flavonoids from Sophora species. These can be adapted for the targeted isolation of **Sophoraflavanone I**.

## Extraction and Isolation

The following workflow outlines a general procedure for the extraction and isolation of flavonoids from Sophora plant material.

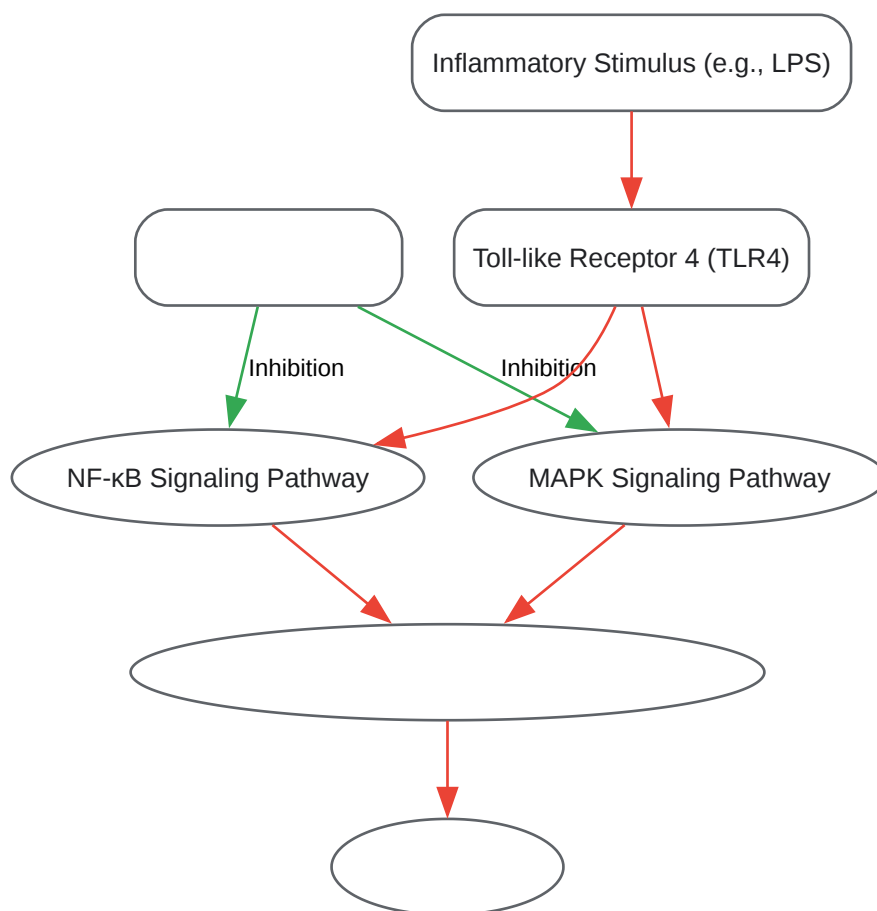
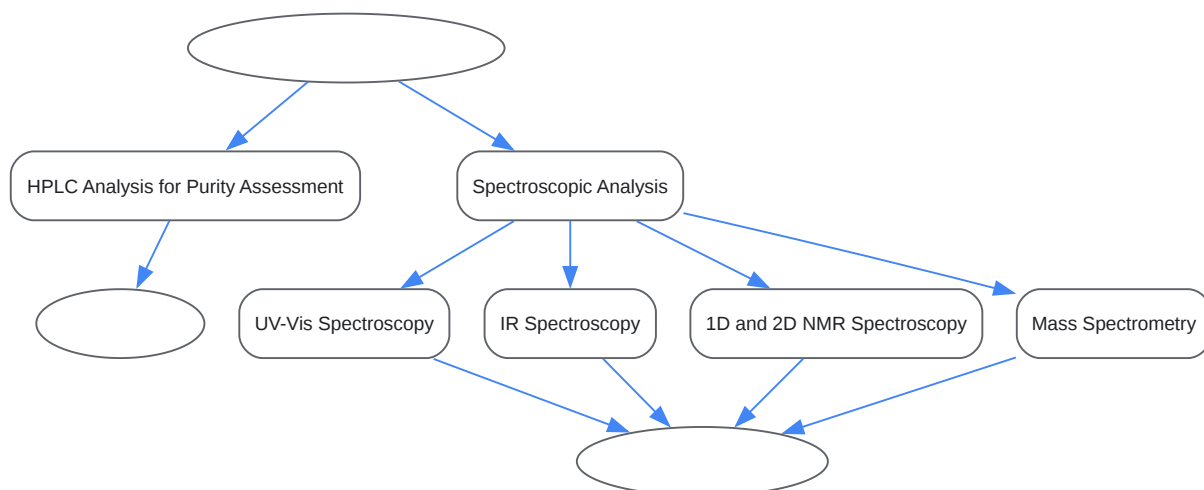


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**Caption:** General workflow for the isolation of **Sophoraflavanone I**.

## Purity and Structural Elucidation

The purity of the isolated **Sophoraflavanone I** can be assessed by High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically achieved through a combination of spectroscopic techniques.



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